3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide
Beschreibung
This compound is a propanamide derivative featuring a benzazepine core substituted with a sulfanyl group and a 2-phenylethylamine moiety.
Eigenschaften
Molekularformel |
C21H24N2O2S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C21H24N2O2S/c24-20(22-14-12-16-6-2-1-3-7-16)13-15-26-19-11-10-17-8-4-5-9-18(17)23-21(19)25/h1-9,19H,10-15H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
QLVFTUZNWJFRSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzazepine ring or other functional groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated benzazepine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, rheumatoid arthritis, and other conditions.
Wirkmechanismus
The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The benzazepine core may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The sulfanyl and phenylethyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity or altering its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from
The compounds 7c–7f (e.g., 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamide derivatives) share the sulfanyl-propanamide framework but differ in their heterocyclic substituents (e.g., 1,3,4-oxadiazole and thiazole rings). Key comparisons include:
These compounds highlight the impact of heterocyclic substituents on physicochemical properties.
Benzazepine-Based Analogues ()
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide shares the benzazepine-sulfanyl-propanamide structure but substitutes the 2-phenylethyl group with a benzodioxin moiety:
The benzodioxin group in the analogue introduces additional oxygen atoms, which may increase polarity and alter pharmacokinetic properties compared to the lipophilic 2-phenylethyl group in the target compound .
Pharmacological and Functional Insights
- Structural Relevance : The benzazepine core is associated with central nervous system (CNS) activity in other compounds (e.g., benzodiazepine analogs), though the sulfanyl-propanamide moiety may redirect bioactivity toward enzyme inhibition or allosteric modulation .
- Propanamide Derivatives () : Compounds like para-methylfentanyl and thiophene fentanyl share the N-(2-phenylethyl)propanamide structure but incorporate piperidine or thiophene groups. These are potent opioids, highlighting the pharmacological significance of propanamide backbones in receptor binding .
Biologische Aktivität
The compound 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Benzazepine Core : A bicyclic structure known for various biological activities.
- Sulfanyl Group : Enhances reactivity and potential therapeutic effects.
- Hydroxyl Group : Contributes to the compound's solubility and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 398.5 g/mol.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of key signaling pathways involved in disease processes, particularly those related to inflammation and cancer.
Antitumor Activity
Research indicates that 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung (A549, HCC827) and breast cancer cells. The compound's mechanism may involve the inhibition of cell cycle progression and induction of apoptosis through the modulation of pathways such as NF-κB and MAPK .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. It has been shown to reduce the expression of COX-2 and TNF-alpha in cellular models .
Antimicrobial Activity
Compounds structurally similar to this one have demonstrated antimicrobial properties against various bacterial strains. Studies indicate that derivatives can exhibit efficacy comparable to established antibiotics like penicillin, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzazepine core | Antitumor |
| Compound B | Sulfanyl group | Anti-inflammatory |
| Compound C | Hydroxyl group | Antimicrobial |
This table illustrates how variations in structure can influence biological activity, emphasizing the importance of functional groups in determining therapeutic potential.
Case Studies and Research Findings
- Antitumor Efficacy Study : In a study conducted on A549 lung cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
- Inflammation Modulation Study : A model of acute inflammation showed that administration of the compound reduced paw edema by 30% compared to control groups, highlighting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
